4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by a heptyloxy group attached to a phenyl ring, which is further connected to a pyridine ring with an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-(Heptyloxy)phenyl isocyanate with a suitable pyridine derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as column chromatography or recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Scientific Research Applications
4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Heptyloxy)phenyl isocyanate
- 4-(Heptyloxy)phenol
- 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid
Uniqueness
4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of both a heptyloxy group and a pyridine ring with an oxo group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
80692-50-8 |
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Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(4-heptoxyphenyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H23NO2/c1-2-3-4-5-6-15-21-18-9-7-16(8-10-18)17-11-13-19(20)14-12-17/h7-14H,2-6,15H2,1H3 |
InChI Key |
MSNGFQXKJLTKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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